Lercanidipine hydrochloride

Übersicht

Beschreibung

Lercanidipine hydrochloride is an antihypertensive drug that belongs to the dihydropyridine class of calcium channel blockers . It works by relaxing and opening the blood vessels, allowing the blood to circulate more freely around the body. This lowers the blood pressure and allows the heart to work more efficiently .

Synthesis Analysis

The synthesis of Lercanidipine hydrochloride involves the addition of 2N HCl in Et 2 O to a solution of lercanidipine free base in MTBE . The precipitate formed is filtered under vacuum, rinsed with MTBE, and dried under vacuum at 30°C for 4 hours .

Molecular Structure Analysis

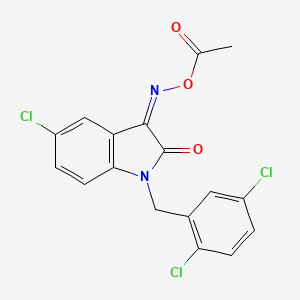

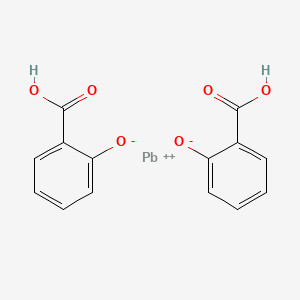

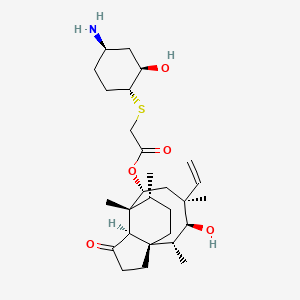

Lercanidipine hydrochloride has a molecular formula of C36H41N3O6.HCl and a molecular weight of 648.19 g/mol . Its structure was further evaluated by X-ray powder diffraction (XRPD) and Fourier transform infrared spectroscopy (FT-IR) .

Chemical Reactions Analysis

Thermal analysis of Lercanidipine hydrochloride revealed that it exhibits polymorphic stability relative to its thermal properties . The solid-state behavior of the drug was further evaluated by differential scanning calorimetry (DSC) and thermogravimetry analysis (TG) .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Agent

Lercanidipine hydrochloride is a BCS class II drug and an antagonist of L-type calcium channels . It is selective and specific towards smooth vascular cells . It is an active antihypertensive agent and thus useful for the treatment of hypertension .

Treatment of Angina and Coronary Diseases

Lercanidipine hydrochloride is also used for the treatment of angina pectoris and coronary diseases . It inhibits cellular influx of calcium leading to the maintenance of the plateau phase of the action potential .

Nephroprotective Potential

Lercanidipine belongs to the DHP-CCBs, with an ability to lower BP due to the direct dilatation of both the efferent and the afferent glomerular arteries, while maintaining the intraglomerular capillary pressure at the same level . This suggests its potential use in nephroprotection.

Formulation in Oral Fast Dissolving Films

Lercanidipine hydrochloride has been used in the formulation of oral fast dissolving films . The purpose of this study was to enhance dissolution and thus the bioavailability of Lercanidipine hydrochloride increases by preparing oral fast dissolving films of Lercanidipine hydrochloride by solid dispersion technique .

Study of Polymorphism

An exploratory study on Lercanidipine hydrochloride polymorphism was conducted, focusing on pH-Dependent Solubility Behavior and Simulation of its Impact on Pharmacokinetics . The results indicated that solubilities of Lercanidipine hydrochloride polymorphs are strongly dependent on the composition and pH of the buffer media .

Enhancement of Dissolution Rate and Bioavailability

Lercanidipine hydrochloride has only 10% of bioavailability due to first pass metabolism . Therefore, it requires enhancement of dissolution rate and bioavailability to attain its maximum therapeutic efficiency .

Wirkmechanismus

Target of Action

Lercanidipine hydrochloride is a calcium channel blocker of the dihydropyridine class . Its primary targets are the L-type calcium channels in the myocardial and vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which are essential for the contractile processes of the myocardial smooth muscle cells .

Mode of Action

Lercanidipine hydrochloride inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .

Pharmacokinetics

Lercanidipine hydrochloride exhibits a bioavailability of approximately 10% due to the first-pass effect . It is mainly metabolized by CYP3A4 and has an elimination half-life of 8-10 hours . The drug is excreted through urine (50%) . These properties impact the drug’s bioavailability and determine its dosage and frequency of administration.

Action Environment

The action of lercanidipine hydrochloride can be influenced by environmental factors. For instance, grapefruit inhibits the metabolism of lercanidipine through CYP3A4, which causes increased serum levels of lercanidipine, and may increase the risk of hypotension . Therefore, caution is advised when consuming grapefruit or grapefruit juice while taking this medication .

Eigenschaften

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYOYKPJLRMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100427-26-7 (Parent) | |

| Record name | Lercanidipine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046665 | |

| Record name | Lercanidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lercanidipine hydrochloride | |

CAS RN |

132866-11-6, 100427-27-8 | |

| Record name | Lercanidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132866-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lercanidipine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lercanidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride hemyhidrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LERCANIDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA8TFX68PE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Lercanidipine Hydrochloride is a dihydropyridine calcium channel blocker that selectively inhibits the influx of calcium ions into vascular smooth muscle cells. [, , , , ] This inhibition leads to vasodilation, reducing total peripheral resistance and consequently lowering blood pressure. []

A: The molecular formula of Lercanidipine Hydrochloride is C36H41N3O6HCl, and its molecular weight is 648 g/mol. []

A: Researchers frequently employ spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray diffraction (PXRD) to characterize Lercanidipine Hydrochloride. [] These techniques provide insights into its structural properties, thermal behavior, and potential interactions with excipients in formulations.

A: Studies have identified multiple polymorphic forms of Lercanidipine Hydrochloride. [, , ] Polymorph V, characterized by specific X-ray diffraction patterns and a distinct DSC thermogram, is considered a stable form. [] The choice of polymorphic form during formulation development can significantly influence the drug's stability and bioavailability.

A: Employing appropriate packaging, optimizing storage conditions (temperature and humidity), and incorporating suitable excipients can enhance the stability of Lercanidipine Hydrochloride formulations. [, ]

A: Lercanidipine Hydrochloride exhibits poor aqueous solubility (0.000165 mg/mL), leading to dissolution-rate-limited absorption and potentially variable bioavailability. [] This poses challenges in achieving consistent therapeutic outcomes.

A: Various techniques, including solid dispersions with hydrophilic polymers like Polyethylene Glycol-6000 [], the liquisolid technique [], and the development of nanocrystals [], have shown promise in enhancing the dissolution rate and solubility of Lercanidipine Hydrochloride. [, , ] These approaches aim to increase the drug's surface area and improve its wettability, thereby facilitating faster dissolution in biological fluids.

A: To overcome the limitations posed by its extensive first-pass metabolism, researchers have explored alternative delivery routes and formulation strategies. [, ] These include developing fast-dissolving tablets [, ], buccal mucoadhesive tablets [], transdermal patches [, ], and Solid Self Emulsifying Drug Delivery Systems (SEDDS). []

A: Formulating Lercanidipine Hydrochloride as orally disintegrating tablets or films aims to improve patient compliance and potentially enhance its bioavailability by allowing absorption through the buccal mucosa, bypassing the first-pass metabolism in the liver. [, , ]

A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the accurate and sensitive quantification of Lercanidipine Hydrochloride in pharmaceutical formulations and biological samples. [, , , ] Other methods include Thin Layer Chromatography (TLC) with densitometric detection [] and UV-spectrophotometric methods. [, , ]

A: Analytical methods for Lercanidipine Hydrochloride undergo rigorous validation procedures following ICH (International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use) guidelines. [, , ] This validation process includes assessing parameters such as linearity, accuracy, precision, specificity, robustness, and stability to ensure the method's suitability for its intended purpose.

A: Lercanidipine Hydrochloride exhibits low oral bioavailability (approximately 10%) due to extensive first-pass metabolism. [, , ]

A: Studies in rabbits have shown that Lercanidipine Hydrochloride fast-disintegrating tablets exhibit a faster absorption rate and a shorter time to reach maximum plasma concentration (tmax) compared to conventional tablets. []

A: Researchers have utilized Apo E gene knockout hypertensive mice with atherosclerosis as a preclinical model to study the effects of Lercanidipine Hydrochloride on elastic lamina degradation and collagen synthesis in aortic arteries. [] These studies provide insights into the drug's potential beneficial effects on cardiovascular remodeling associated with hypertension.

A: Yes, clinical trials have been conducted to compare the efficacy and safety of Lercanidipine Hydrochloride with other antihypertensive drugs like Felodipine sustained-release in patients with mild-to-moderate hypertension. [, ] These trials provide valuable data on the drug's comparative effectiveness in a clinical setting.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid](/img/structure/B1674682.png)

}oxy)methyl]-2-oxopyrrolidin-3-yl}acetate](/img/no-structure.png)